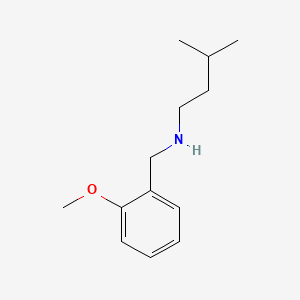

N-isopentyl-N-(2-methoxybenzyl)amine

Description

N-isopentyl-N-(2-methoxybenzyl)amine is an organic compound with the molecular formula C13H21NO. It is a secondary amine characterized by the presence of an isopentyl group and a 2-methoxybenzyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11(2)8-9-14-10-12-6-4-5-7-13(12)15-3/h4-7,11,14H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXCAPHRSXXDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-N-(2-methoxybenzyl)amine typically involves the reaction of 2-methoxybenzyl chloride with isopentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-N-(2-methoxybenzyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into primary amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Imines, oximes

Reduction: Primary amines, reduced derivatives

Substitution: New amine derivatives with varied functional groups

Scientific Research Applications

N-isopentyl-N-(2-methoxybenzyl)amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-isopentyl-N-(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the methoxy group and the isopentyl chain can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

- N-isopropyl-N-(2-methoxybenzyl)amine

- N-isobutyl-N-(2-methoxybenzyl)amine

- N-isopentyl-N-(4-methoxybenzyl)amine

Uniqueness

N-isopentyl-N-(2-methoxybenzyl)amine is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. The combination of the isopentyl group and the 2-methoxybenzyl group provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications in research and industry.

Biological Activity

N-isopentyl-N-(2-methoxybenzyl)amine is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the following components:

- Isopentyl group : Contributes to the lipophilicity and solubility of the compound.

- Methoxybenzyl group : The methoxy (-OCH₃) substituent on the benzene ring enhances its biological activity by influencing receptor interactions and metabolic pathways.

The molecular formula for this compound is , with a molecular weight of approximately 221.30 g/mol.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

- Antiproliferative Activity : Some derivatives have shown moderate antiproliferative effects in cancer cell lines, indicating potential use in oncology .

- Analgesic Properties : Similar compounds within its class have been noted for mild analgesic effects, suggesting that this compound may also possess pain-relieving properties.

- Anti-inflammatory Effects : Studies have indicated that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

The mechanism of action for this compound is thought to involve modulation of neurotransmitter systems and inhibition of inflammatory mediators. It may act by blocking the cell cycle at specific phases, leading to apoptosis in cancer cells .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antiproliferative Activity | Analgesic Effect | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| N-(4-methoxyphenyl)acetamide | Strong | Mild | Yes |

| N-pentyl-2-(3-methoxyphenyl)acetamide | Low | Moderate | Moderate |

Case Studies

- Cell Cycle Arrest and Apoptosis Induction : A study demonstrated that derivatives similar to this compound induced apoptosis in cancer cell lines by blocking the G2/M phase of the cell cycle. This was evidenced by increased apoptotic nuclei counts when treated with these compounds compared to control groups .

- Inflammation Models : In vivo studies using animal models showed that related amine compounds significantly reduced markers of inflammation, such as COX-2 expression and prostaglandin levels, suggesting a robust anti-inflammatory profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.